molecular formula C11H14BrFN2 B1612372 (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 308103-49-3

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No. B1612372
M. Wt: 273.14 g/mol
InChI Key: HDMUZFRUGPXOBN-ROLPUNSJSA-N
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Description

“(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide” is a chiral catalyst and ligand . It has an empirical formula of C11H13FN2 · HBr and a molecular weight of 273.14 . The compound appears as a white to off-white crystalline powder .


Molecular Structure Analysis

The compound has a bicyclic structure with two nitrogen atoms incorporated into the ring system . The presence of fluorine on the phenyl group and the specific stereochemistry at the two chiral centers (1S,4S) are also key features of the molecule .


Physical And Chemical Properties Analysis

The compound has a melting point of 225-230 °C . Its optical activity is [α]22/D −68°, c = 1 in H2O . The compound is a white to off-white crystalline powder .

Scientific Research Applications

    Pharmaceutical Synthesis

    • This compound is a synthetic intermediate useful for pharmaceutical synthesis . It can be used as a building block in the synthesis of various pharmaceuticals .
    • The exact methods of application would depend on the specific pharmaceutical being synthesized, but it would typically involve reactions with other compounds under controlled conditions .
    • The outcomes of these syntheses would be new pharmaceutical compounds, which could then be tested for their therapeutic effects .

    Proteomics Research

    • This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • In this context, the compound could be used to modify the properties of proteins, or to study the effects of such modifications .
    • The results of these studies could provide valuable insights into protein function and disease mechanisms .

    Fluorous Chemistry

    • The compound’s fluorophenyl group suggests potential applications in fluorous chemistry . Fluorous chemistry involves the use of perfluorinated compounds, which have unique properties due to the presence of fluorine atoms .
    • This could involve the use of the compound in fluorous microarrays, or the modification of protein properties by the introduction of local fluorous domains .
    • The results of these applications could include new methods for protein analysis, or new insights into the effects of fluorination on biological molecules .

    Catalysis

    • Given the unique properties of perfluorinated compounds, this compound could potentially be used in catalysis . Catalysis involves the use of a substance to increase the rate of a chemical reaction .
    • The compound could be used to catalyze certain reactions, particularly those involving fluorine .
    • The outcomes of these applications could include more efficient chemical reactions or new synthetic pathways .

    Separation Science

    • The compound could also be used in separation science . This involves the separation of mixtures into their individual components .
    • The compound could be used as a stationary phase in chromatography, a common separation technique .
    • The results of these applications could include the successful separation of complex mixtures, which is crucial in fields like analytical chemistry and biochemistry .

    Materials Chemistry

    • The compound could potentially be used in materials chemistry . This involves the design and synthesis of new materials with desirable properties .
    • The compound could be used as a building block in the synthesis of new materials, particularly those involving fluorine .
    • The outcomes of these applications could include new materials with unique properties, which could have a wide range of industrial applications .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305 + P351 + P338) .

properties

IUPAC Name

(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUZFRUGPXOBN-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583790
Record name (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

CAS RN

308103-49-3
Record name (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

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